molecular formula C13H9ClN2 B152740 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine CAS No. 237435-19-7

7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B152740
CAS RN: 237435-19-7
M. Wt: 228.67 g/mol
InChI Key: JESBRNMJLZZVBD-UHFFFAOYSA-N
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Description

7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine is a compound that belongs to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds containing a pyrrolo ring fused to a pyridine ring. These compounds are of interest due to their potential pharmaceutical applications and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, such as 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine, can be achieved through various synthetic routes. One efficient method involves a one-pot, three-component approach from N-substituted 5-amino-3-cyanopyrroles, carbonyl, and active methylene compounds . Another practical synthesis route for related compounds includes a palladium-catalyzed cyanation/reduction sequence, which is useful for introducing specific functional groups . Additionally, the reaction of 7-hydroxy derivatives with nucleophiles has been used to synthesize various 7-substituted pyrrolopyridines .

Molecular Structure Analysis

The molecular structure of related pyrrolopyridine compounds has been characterized using various techniques. For instance, the crystal structure of 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine reveals that the phenyl group forms a dihedral angle with the pyrrole ring, and the structure is stabilized by π-π interactions and intermolecular hydrogen bonds . These structural features are crucial for understanding the reactivity and interaction of these compounds.

Chemical Reactions Analysis

Pyrrolopyridines undergo a variety of chemical reactions that allow for further functionalization and the synthesis of complex molecules. For example, the reaction of 7-hydroxy derivatives with nucleophiles can lead to the formation of methylene and fused tricyclic derivatives . The chlorination of N-oxides of related compounds has also been used to introduce chloro substituents, which can be further transformed into other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridines are influenced by their molecular structure. The presence of halogen atoms, such as chlorine, and other substituents like phenyl groups, can affect the compound's boiling point, melting point, solubility, and stability. The intermolecular interactions observed in the crystal structures, such as hydrogen bonding and π-π stacking, can also impact the compound's properties and its behavior in different environments .

Scientific Research Applications

Kinase Inhibition

Pyrrolopyridines, including structures similar to "7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine," are versatile scaffolds in kinase inhibitor design. Their ability to achieve multiple kinase binding modes makes them valuable in the development of selective kinase inhibitors, offering potential therapeutic benefits in cancer treatment and other diseases related to kinase dysregulation. The heterocyclic structure enables interactions with the kinase's hinge region, facilitating potent and selective inhibition (Wenglowsky, 2013).

Medicinal Chemistry

Pyrrolopyridine derivatives, by virtue of their structural diversity, serve as key scaffolds in drug discovery, contributing to the development of compounds with varied biological activities. This heterocyclic motif is integral to designing molecules with enhanced pharmacological profiles, including antiviral, antibacterial, and anticancer properties. The saturated pyrrolidine ring, often present in related structures, is particularly noted for its contribution to the stereochemistry and three-dimensional coverage of molecules, significantly impacting their biological activity (Li Petri et al., 2021).

Organic Synthesis and Catalysis

The synthesis and reactivity of heterocyclic N-oxide molecules, including pyrrolopyridine derivatives, underscore their significance in organic chemistry. These compounds function as versatile synthetic intermediates, contributing to the development of catalysts, asymmetric synthesis strategies, and medicinal applications. Their role in forming metal complexes and engaging in asymmetric catalysis highlights the broad utility of pyrrolopyridine structures in advancing synthetic methodologies and drug development processes (Li et al., 2019).

Agrochemical Development

In agrochemical research, pyridine-based compounds, including pyrrolopyridine derivatives, have been crucial in the discovery of novel pesticides, fungicides, and herbicides. The intermediate derivatization methods applied to pyridine moieties have facilitated the development of agrochemicals with enhanced efficiency, addressing the need for novel lead compounds in a market characterized by rapid change and stringent regulatory requirements (Guan et al., 2016).

Mechanism of Action

Target of Action

The primary target of 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s molecular weight is 22868 , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

The compound is stored in an inert atmosphere at 2-8°C . Environmental factors such as temperature and atmospheric conditions may influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

7-chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-10-6-7-15-12-8-11(16-13(10)12)9-4-2-1-3-5-9/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESBRNMJLZZVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CC(=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430797
Record name 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine

CAS RN

237435-19-7
Record name 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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